Aluminum titanium oxide

Description

Structure

2D Structure

Properties

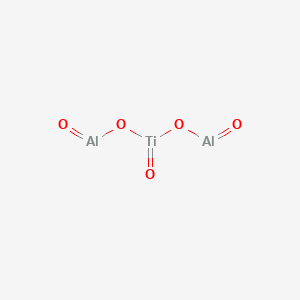

Molecular Formula |

Al2O5Ti |

|---|---|

Molecular Weight |

181.83 g/mol |

IUPAC Name |

oxo-bis(oxoalumanyloxy)titanium |

InChI |

InChI=1S/2Al.5O.Ti |

InChI Key |

CNRZQDQNVUKEJG-UHFFFAOYSA-N |

Canonical SMILES |

O=[Al]O[Ti](=O)O[Al]=O |

Origin of Product |

United States |

Sophisticated Synthesis and Processing Methodologies for Aluminum Titanium Oxide

Controlled Solid-State Reaction Pathways

Solid-state reaction is a conventional and widely used method for synthesizing aluminum titanium oxide, typically involving the high-temperature reaction of precursor powders such as alumina (B75360) (Al₂O₃) and titania (TiO₂). scientific.net This method's success hinges on meticulous control over precursor characteristics and reaction conditions to drive the formation of the desired Al₂TiO₅ phase.

Precursor Engineering and Stoichiometric Precision

The selection and engineering of precursor materials are foundational to the solid-state synthesis of this compound. The reactivity of the starting powders is significantly influenced by their particle size, morphology, and purity. Fine-grained, high-purity α-Al₂O₃ and TiO₂ powders are commonly used to maximize the contact area between reactants and facilitate diffusion, which is essential for the reaction to proceed. scientific.net The mean particle size of the starting powders is a critical parameter; for instance, mixtures with a mean particle size of around 1.0 µm have been successfully used. scielo.br

Stoichiometric precision is paramount. An equimolar mixture of Al₂O₃ and TiO₂ is the standard for producing pure aluminum titanate. researchgate.net Deviations from this ratio can lead to the formation of secondary phases, which can be detrimental to the material's properties. In some applications, intentional non-stoichiometric compositions are created. For example, in the synthesis of aluminum titanate solid solutions like Al₂(₁-ₓ)MgₓTi₁₊ₓO₅, precise amounts of magnesium oxide (MgO) are introduced to the Al₂O₃ and TiO₂ mixture to modify the final composition and properties. scientific.net

The introduction of dopants is a key aspect of precursor engineering. Additives like MgO can significantly influence the reaction pathway. Studies have shown that MgO can facilitate the formation of a spinel phase (MgAl₂O₄) which then acts as a nucleation site for the titanate solid solution, effectively lowering the synthesis temperature. scientific.netscirp.org

Table 1: Precursor Characteristics in Solid-State Synthesis

| Precursor | Typical Phase | Purity (%) | Particle Size (µm) | Role |

|---|---|---|---|---|

| Aluminum Oxide | α-Al₂O₃ | >99.8 | ~1.0 | Primary Reactant |

| Titanium Dioxide | Anatase/Rutile | >99.8 | ~1.0 | Primary Reactant |

Reaction Kinetics and Microstructural Nucleation Control

The kinetics of aluminum titanate formation via solid-state reaction are complex and highly dependent on temperature. The reaction between alumina and titania to form Al₂TiO₅ is an endothermic process with a thermodynamic equilibrium temperature of approximately 1280°C. scielo.brscispace.com However, experimental observations show that the reaction often requires higher temperatures to initiate and proceed at a reasonable rate. scispace.com

The reaction mechanism can be divided into distinct stages. At lower temperatures (e.g., ≤ 1600 K), the nucleation of Al₂TiO₅ is hindered by the strain energy associated with the formation of the new phase. researchgate.net The initial, rapid stage of the reaction is interpreted as the nucleation and growth of individual Al₂TiO₅ cells within a largely unreacted matrix of alumina and titania. researchgate.net As the reaction progresses, a layer of Al₂TiO₅ can form at the interface between the reactant particles, which can slow down further reaction by acting as a diffusion barrier. researchgate.net Reactant transport across this product layer is slow due to low ionic mobility, leading to significantly lower product growth rates compared to the initial nucleation stage. researchgate.net

Table 2: Kinetic Parameters for Al₂TiO₅ Formation

| Temperature Range | Dominant Mechanism | Kinetic Characteristics |

|---|---|---|

| ≤ 1600 K (~1327°C) | Nucleation and Growth | Hindered by strain energy; rapid initial cell growth. researchgate.netresearchgate.net |

Advanced Solution-Based Synthesis Techniques

Solution-based methods offer several advantages over solid-state reactions, including better homogeneity, higher purity, lower processing temperatures, and the ability to produce nanosized particles with controlled morphology. researchgate.net

Sol-Gel and Hydrothermal/Solvothermal Process Optimization

The sol-gel method is a versatile wet-chemical technique for synthesizing this compound. This process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides like aluminum tri-isopropoxide and titanium isopropoxide, in a solvent. researchgate.net The process starts with the formation of a colloidal suspension (sol) which, upon further processing, transitions into a gelatinous network (gel). Subsequent drying and calcination of the gel yield the final oxide powder. The nonhydrolytic sol-gel process, which involves the condensation between metal chlorides and metal alkoxides, has been shown to produce highly homogeneous aluminum titanate gels that crystallize directly into the β-Al₂TiO₅ phase at temperatures above 600°C. scielo.br

Hydrothermal and solvothermal methods are other powerful solution-based techniques where crystallization occurs in a solvent (water for hydrothermal, non-aqueous for solvothermal) under high pressure and elevated temperatures in a sealed vessel (autoclave). nstproceeding.comresearchgate.net These methods allow for precise control over the particle size, morphology, and crystallinity of the resulting this compound powders by optimizing parameters such as temperature, pressure, reaction time, and the type of solvent used. researchgate.netustb.edu.cn For example, solvothermal treatment of an amorphous titania precursor can lead to the formation of anatase phase nanoparticles with controlled size. ustb.edu.cn

Table 3: Comparison of Solution-Based Synthesis Methods

| Method | Typical Precursors | Key Process Steps | Advantages |

|---|---|---|---|

| Sol-Gel | Metal alkoxides (e.g., aluminum tri-isopropoxide, titanium isopropoxide), metal chlorides. scielo.brresearchgate.net | Hydrolysis, condensation, gelation, drying, calcination. researchgate.net | High homogeneity, high purity, low processing temperature. researchgate.net |

Co-precipitation and Wet Chemical Routes for Phase Purity

Co-precipitation is a straightforward and cost-effective wet chemical method for synthesizing high-purity multi-component oxide powders. iust.ac.ir The process involves the simultaneous precipitation of two or more cations from a solution through the addition of a precipitating agent. For this compound, this would involve dissolving soluble salts of aluminum and titanium (e.g., nitrates or chlorides) in a solvent and then adding a base (like sodium hydroxide (B78521) or ammonia) to induce the precipitation of their hydroxides.

Achieving high phase purity with the co-precipitation method requires stringent control over several parameters. The pH of the solution is a critical factor, as different metal hydroxides precipitate at different pH values. iust.ac.ir Therefore, maintaining a constant and optimal pH throughout the precipitation process is crucial to ensure a homogeneous distribution of the cations in the precipitate. Other important parameters include the concentration of the precursor solution, the rate of addition of the precipitating agent, the reaction temperature, and the stirring speed. iust.ac.ir After precipitation, the product is typically washed to remove any residual ions, dried, and then calcined at a specific temperature to transform the hydroxide precursors into the desired oxide phase. iust.ac.ir Careful optimization of the calcination temperature and duration is necessary to ensure the formation of the pure aluminum titanate phase without the presence of unreacted oxides or other intermediate phases.

Precision Sintering and Densification Strategies

Sintering is a critical final step in the processing of this compound ceramics, where the synthesized powder is heated to a high temperature (below its melting point) to induce densification and form a solid, coherent body. The goal is to achieve high density while controlling grain growth, which is essential for obtaining good mechanical properties.

The sintering behavior of this compound is influenced by several factors, including the characteristics of the starting powder (particle size, distribution, and morphology), the heating rate, the sintering temperature, and the holding time at the peak temperature. Higher sintering temperatures generally lead to higher densification rates due to faster pore reduction. scirp.org For instance, studies on Al-TiO₂ composites have shown that the maximum sintered density is achieved at specific temperatures, and the densification rate is highest during the initial minutes of holding time. scirp.org

The addition of sintering aids or dopants is a common strategy to enhance densification and control microstructure. For example, doping alumina with titania has been shown to improve densification. The addition of 1 wt% TiO₂ to alumina, when sintered at 1450°C, resulted in a significant increase in bulk density, Young's modulus, and Vickers hardness compared to undoped alumina. However, in some cases, dopants can also increase the temperature required for full densification. scientific.net The use of advanced sintering techniques, such as spark plasma sintering (SPS) or pulsed electric current sintering, can achieve high densities at lower temperatures and shorter times compared to conventional pressureless sintering, offering another avenue for precise control over the final microstructure. scientific.net

Table 4: Effect of Sintering Parameters on Alumina-Titania Ceramics

| Sintering Parameter | Effect on Densification | Effect on Microstructure/Properties |

|---|---|---|

| Temperature | Increases with temperature up to an optimum point. scirp.org | Higher temperatures can lead to grain growth. |

| Holding Time | Density increases with holding time, with a rapid initial rate. scirp.org | Longer times can promote grain consolidation. scirp.org |

Pressure-Assisted Sintering Techniques (e.g., Hot Pressing, Spark Plasma Sintering)

Pressure-assisted sintering is a critical method for densifying ceramic powders at lower temperatures and for shorter durations than conventional sintering, which helps in refining the microstructure and enhancing mechanical properties. acs.org

Hot Pressing (HP) combines uniaxial pressure and heat within a die to promote the densification of the powder compact. acs.org For materials like titanium diboride, hot-pressing at 1500°C under 30 MPa has been utilized to improve densification, a principle applicable to other hard-to-sinter ceramics. scielo.br This technique is effective but often requires higher temperatures and longer holding times compared to more advanced methods. acs.org

Spark Plasma Sintering (SPS) , also known as Pulsed Electric Current Sintering (PECS) or Field-Assisted Sintering Technique (FAST), is a more rapid sintering process. d-nb.info It utilizes a pulsed direct current and uniaxial pressure to consolidate powders. d-nb.infocore.ac.uk The Joule heating effect allows for extremely high heating rates (up to 1000 °C/min), which significantly accelerates densification while limiting grain growth. d-nb.infocore.ac.uk This is particularly advantageous for producing dense nanostructured materials. d-nb.info For instance, SPS has been shown to achieve full densification of ceramic powders at temperatures 200 to 500 °C lower than conventional methods. d-nb.info The process involves loading the powder into a graphite (B72142) die through which the current passes, leading to rapid heating under pressures that can range from moderate (up to 150 MPa) to very high (up to 10 GPa) in specialized high-pressure SPS systems. d-nb.inforesearchgate.net

The table below compares key parameters of Hot Pressing and Spark Plasma Sintering.

| Feature | Hot Pressing (HP) | Spark Plasma Sintering (SPS) |

| Heating Mechanism | External heating elements | Internal Joule heating from pulsed DC |

| Heating Rate | Slower | Very rapid (up to 1000 °C/min) d-nb.info |

| Sintering Temperature | Higher | Lower (200-500 °C reduction) d-nb.info |

| Processing Time | Longer | Shorter (often in minutes) d-nb.info |

| Pressure | Uniaxial | Uniaxial acs.orgd-nb.info |

| Key Advantage | Good densification for various ceramics | Rapid consolidation, preserves nanostructures d-nb.infocore.ac.uk |

Role of Sintering Additives and Their Influence on Microstructure

Sintering additives are frequently incorporated into aluminum titanate to address its two main drawbacks: poor mechanical strength due to microcracking from thermal expansion anisotropy and thermal decomposition into its parent oxides (alumina and titania) between 750 °C and 1300 °C. researchgate.net These additives can promote sintering, stabilize the Al2TiO5 phase, and refine the microstructure to enhance mechanical properties. researchgate.netrsc.orgresearchgate.net

Commonly used oxide additives include Magnesium Oxide (MgO), Silicon Dioxide (SiO2), Iron(III) Oxide (Fe2O3), and Calcium Oxide (CaO). researchgate.netrsc.orgresearchgate.net

MgO, Fe2O3, and SiO2 : Studies have shown that these additives can improve the thermal stability and bending strength of aluminum titanate. researchgate.net For example, MgO can form a stable solid solution (MgxAl2(1-x)Ti(1+x)O5), which suppresses decomposition. rsc.org The addition of MgO and Fe2O3 can promote the formation of elongated grains that interlock, restraining crack propagation and improving flexibility. researchgate.net SiO2, on the other hand, tends to reduce grain and microcrack size, leading to higher mechanical strength but with less flexibility. researchgate.net

CaO : The addition of CaO can also promote the formation of an Al2TiO5 solid solution, effectively improving its thermal stability. researchgate.net Research indicates that adding 3% CaO and sintering at 1350 °C for just 30 minutes can yield aluminum titanate ceramics with good thermal shock resistance and a bending strength of around 40.59 MPa. researchgate.net

Potassium Feldspar : This additive has been shown to facilitate the sintering of Mg-doped aluminum titanate, achieving a relative density of 94% and a flexural strength of 44 MPa when added at 8% by mass and sintered at 1440°C. jst.go.jp

Zirconium Mullite (B73837) : The addition of 4 wt% zirconium mullite has been found to accelerate the sintering process and reduce the grain size of aluminum titanate. semanticscholar.org

The influence of various additives on the properties of aluminum titanate ceramics is summarized in the table below.

| Additive | Effect on Microstructure | Effect on Properties | Sintering Conditions Example | Reference |

| MgO, Fe2O3 | Promotes elongated, interlocking grains | Enhances flexibility and strength | 1500 °C for 2 h | researchgate.net |

| SiO2 | Reduces grain and microcrack size | Increases mechanical strength, reduces flexibility | 1500 °C for 2 h | researchgate.net |

| CaO | Promotes Al2TiO5 solid solution formation | Improves thermal stability and shock resistance | 1350 °C for 30 min (with 3% CaO) | researchgate.net |

| Potassium Feldspar | Facilitates sintering | Achieves high density (94%) and strength (44 MPa) | 1440 °C for 4 h (with 8% additive) | jst.go.jp |

| Zirconium Mullite | Reduces grain size | Accelerates sintering | 1300-1350 °C | semanticscholar.org |

Fabrication of Nanostructured this compound Architectures

Controlling the architecture of aluminum titanate at the nanoscale is a key strategy for developing materials with unique properties. Techniques range from the direct synthesis of nanoparticles and fibers to their assembly via colloidal methods.

Directed Synthesis of Nanoparticles, Nanofibers, and Nanotubes

Nanoparticles: Sol-gel synthesis is a widely used chemical method for producing aluminum titanate nanoparticles with controlled size and homogeneity at lower temperatures than solid-state reactions. annexpublishers.comharvard.edu This process involves the hydrolysis and polycondensation of metal alkoxide precursors, such as aluminum chloride and titanium butoxide, often in the presence of a chelating agent like citric acid. annexpublishers.com Researchers have successfully synthesized Al2TiO5 nanoparticles with primary particle sizes under 100 nm at temperatures as low as 750-900 °C. semanticscholar.organnexpublishers.com The use of a sol-gel method with a solvothermal treatment process has been shown to produce Al2TiO5 powders with an average particle size of less than 150 nm at 1050 °C. researchgate.net

Nanofibers: Aluminum titanate nanofibers can be synthesized using sol-gel assisted electrospinning. acs.org In this technique, a polymer-containing sol is ejected through a nozzle under a high electric field, forming continuous fibers that are subsequently calcined to remove the polymer and crystallize the ceramic nanofibers. This method has produced nanostructured Al2TiO5 nanofibers with grain sizes below 70 nm after calcination at 900 °C. acs.orggetnanomaterials.com

Nanotubes: While the direct synthesis of aluminum titanate nanotubes is not widely reported, methods for producing titanate nanotubes, often using alumina as a template, provide a potential pathway. The hydrothermal method is a common technique for synthesizing titanate nanotubes, where a TiO2 precursor is treated in a concentrated sodium hydroxide solution at elevated temperatures (e.g., 100-180 °C). rsc.orgsemanticscholar.orgacs.org Another approach is template-assisted synthesis, where a porous anodic aluminum oxide (AAO) membrane is used as a template. jst.go.jp A precursor sol can be infiltrated into the pores of the AAO membrane, followed by heat treatment to form the nanotubes and subsequent removal of the alumina template. jst.go.jp This method has been used to create lead zirconate titanate (PZT) nanotubes and suggests a viable route for forming aluminum titanate nanostructures through the interaction of a titanium precursor with the alumina template at high temperatures.

Colloidal Processing for Uniform Nanostructured Assemblies

Colloidal processing is fundamental for fabricating homogeneous and reliable ceramic components from nanoparticles. The process involves preparing a stable suspension (or sol) of particles, consolidating them into a desired shape, and then densifying the structure. For aluminum titanate, this often involves creating stable aqueous suspensions of precursor alumina and titania powders. rsc.org

Achieving a stable, well-dispersed suspension is critical. This requires careful control over interparticle forces by adjusting parameters like pH and using dispersants to prevent agglomeration. For oxide nanoparticles, adjusting the pH away from the point of zero charge (PZC) can induce electrostatic repulsion, leading to a stable colloid.

Once a stable suspension is achieved, various techniques can be used to assemble the nanostructures.

Slip Casting : This is a conventional method where the colloidal suspension is poured into a porous mold, which absorbs the liquid, leaving a consolidated green body. Pressure slip casting, which applies external pressure, can achieve higher green densities (up to 60% of theoretical) at relatively low pressures (2-3 MPa).

Layer-by-Layer (LbL) Assembly : This technique allows for the construction of multilayered films with precise control over the architecture. It involves the sequential adsorption of positively and negatively charged species, such as titanate nanotubes and a polycation like poly(diallyldimethylammonium chloride) (PDDA), to build up the film. This method can be used to create uniform assemblies and hetero-structures of different nanomaterials.

Directed Assembly of Colloidal Inks : For creating 3D periodic structures, concentrated colloidal gels with specific viscoelastic properties can be designed as "inks" for direct-write assembly. acs.org This method allows for the fabrication of self-supporting features and complex 3D architectures. acs.org

The key to all these methods is the initial preparation of a stable and uniform colloidal suspension, which ensures that the final consolidated structure is homogeneous and free of strength-limiting defects. rsc.org

Additive Manufacturing and Advanced Fabrication of this compound Structures

Additive manufacturing (AM), or 3D printing, offers unprecedented design freedom for fabricating complex ceramic components. For a material like aluminum titanate, AM provides a pathway to create near-net-shape parts, potentially reducing costly and time-consuming machining. harvard.edu

Powder Bed Fusion and Directed Energy Deposition Techniques

Powder Bed Fusion (PBF) , specifically Laser Powder Bed Fusion (LPBF) or Selective Laser Melting (SLM), is an AM technique where a laser selectively melts and fuses regions of a powder bed layer by layer. harvard.edu A significant challenge in applying PBF to oxide ceramics like alumina is their low thermal shock resistance, which leads to cracking during the rapid heating and cooling cycles. harvard.edu

A promising strategy to overcome this is the in-situ formation of aluminum titanate during the PBF process. harvard.edu By using a powder bed composed of a homogeneous mixture of alumina (Al2O3) and a reduced titanium oxide (TiO2-x), the laser processing induces a reaction that forms aluminum titanate. harvard.edu The low thermal expansion of the newly formed Al2TiO5 helps to mitigate thermal stresses and reduce cracking. harvard.edu Research has demonstrated that using spray-dried alumina granules doped with black TiO2-x can improve laser absorption and lead to crack-reduced parts with densities up to 96.5% and compressive strengths of 346.6 MPa. harvard.eduacs.org

Directed Energy Deposition (DED) , also known as laser engineered net shaping (LENS) or direct metal deposition (DMD), is another AM process suitable for ceramics. acs.org In DED, a nozzle, often mounted on a multi-axis arm, delivers powdered material to the focal point of a high-energy source (like a laser), where it is melted and deposited onto a substrate or existing part.

This technique has been successfully used to fabricate large, crack-free alumina/aluminum titanate composite ceramics. acs.org By feeding a mixture of alumina and titania powders, the DED process melts the precursors to form the composite material in-situ. The energy input from the laser is a critical parameter that influences the fluidity of the molten pool, the distribution and growth of the phases, and ultimately, the mechanical properties of the final part. Optimized DED processes have produced Al2O3/Al2TiO5 composites with high microhardness (up to 1640 Hv), fracture toughness of 3.87 MPa·m¹/², and flexural strength of 227 MPa.

The table below summarizes the key aspects of these two AM techniques for this compound.

| Technique | Process Description | Key Advantage for Al2TiO5 | Achieved Properties | Reference |

| Powder Bed Fusion (PBF) | A laser selectively melts powder in a bed, layer by layer. | In-situ reaction of Al2O3 and TiO2-x powders reduces thermal stress and cracking. | Density: 96.5%, Compressive Strength: 346.6 MPa | harvard.eduacs.org |

| Directed Energy Deposition (DED) | A nozzle deposits and melts powder simultaneously using a focused energy source. | Fabrication of large, complex composite parts; repair applications. | Fracture Toughness: 3.87 MPa·m¹/², Flexural Strength: 227 MPa |

Binder Jetting and Extrusion-Based Fabrication for Complex Geometries

Additive manufacturing (AM) techniques have revolutionized the production of complex ceramic components, offering design freedom unachievable with traditional methods. Among these, binder jetting and extrusion-based fabrication are particularly notable for their ability to create intricate, net-shape parts from this compound (Al₂TiO₅) and its precursor materials. These methods rely on the selective deposition of a binder or the extrusion of a powder-binder feedstock, followed by thermal post-processing to achieve the final, dense ceramic structure.

Binder Jetting Fabrication

Binder jetting is an additive manufacturing process where a liquid binding agent is selectively deposited onto a powder bed to join particles together, layer by layer, creating a "green" part. byu.edunih.gov This technique is highly advantageous due to its high build speed, cost-effectiveness, and the ability to produce large components with complex internal geometries without the need for support structures. nih.govuwaterloo.ca The unbound powder in the bed provides natural support to the part during fabrication. byu.edu

The process for fabricating this compound components typically begins with a powder bed consisting of a homogenous mixture of alumina (Al₂O₃) and titania (TiO₂) powders, or pre-synthesized aluminum titanate powder. fraunhofer.demet3dp.com An inkjet print head moves across the powder bed, selectively jetting a polymeric binder to form the desired cross-sectional shape. lyafs.com After each layer is printed, the build platform is lowered, a new layer of powder is spread, and the process repeats until the part is complete.

The resulting green part is fragile and porous, held together only by the binder. uwaterloo.ca It must undergo a crucial post-processing stage. First, the part is carefully removed from the powder bed and cleaned of any loose powder. It is then placed in a furnace for a two-step thermal cycle: debinding and sintering. During debinding, the part is heated to a moderate temperature to burn out the organic binder. voxelmatters.com Subsequently, the temperature is raised to a higher level for sintering, where the ceramic particles fuse, causing the part to densify and shrink, thereby forming a solid, strong component. voxelmatters.comchajoniti.com The final properties of the sintered part, such as density and strength, are highly dependent on the initial powder characteristics (particle size, distribution), binder saturation, and the sintering parameters (temperature, time, atmosphere). byu.edu

A significant challenge in working with aluminum-containing powders is the presence of a highly stable native oxide layer (alumina) that can hinder effective sintering below the metal's melting point. uwaterloo.cavoxelmatters.com However, when fabricating aluminum titanate from precursor oxides, this is less of a concern. The goal is to facilitate a solid-state reaction between alumina and titania to form Al₂TiO₅ during sintering. Research into laser-based additive manufacturing of Al₂O₃-TiO₂ systems shows that the in-situ formation of aluminum titanate is effective in producing crack-free components due to its low coefficient of thermal expansion (CTE). researchgate.netresearchgate.net This principle is directly applicable to the sintering stage of binder-jetted parts. For instance, studies on laser-processed composites have shown that varying the titania content significantly impacts the final mechanical properties.

Table 1: Research Findings on Mechanical Properties of Alumina/Aluminum Titanate Composites

| TiO₂ Content (wt.%) | Additive Manufacturing Method | Resulting Compressive Strength (MPa) | Resulting Flexural Strength (MPa) | Final Porosity (%) | Reference |

|---|---|---|---|---|---|

| 10 | Directed Laser Deposition | - | 170 | - | researchgate.net |

| 50 mol% (43.4 vol%) | Laser Powder Bed Fusion | 346.6 ± 47.9 | - | 3.5 | ethz.ch |

| 5 | Laser Cladding | - | - | < 5 (Highest fracture toughness) | ethz.ch |

This table presents data from laser-based additive manufacturing processes, which provide insights into the material properties achievable for binder-jetted and sintered aluminum titanate.

Extrusion-Based Fabrication

Extrusion-based additive manufacturing encompasses several techniques, such as Fused Deposition Modeling (FDM) of a filament or direct paste/ink extrusion, which build objects layer-by-layer by extruding a viscous feedstock. mdpi.compolimi.it This multi-step process is highly versatile and cost-effective compared to high-energy beam methods. polimi.it

The process starts with the preparation of a specialized feedstock. This involves homogeneously mixing fine powders of alumina and titania (or pre-alloyed Al₂TiO₅) with a multi-component binder system. researchgate.net The binder typically consists of various thermoplastics, waxes, and plasticizers, such as polyethylene (B3416737) glycol (PEG) and cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB), which provide the necessary viscosity for extrusion and green strength for the printed part. nih.govresearchgate.net The powder-to-binder ratio, known as the solid loading, is a critical parameter that influences the extrudability of the feedstock and the final part's shrinkage and density. nih.gov

This feedstock, often in the form of a filament or a paste, is then fed into an extruder. The material is heated to a temperature where the binder softens, allowing it to be forced through a nozzle and deposited onto a build plate according to a CAD model. mdpi.com The extruded material solidifies upon cooling, bonding to the layer below it.

Similar to binder jetting, the "green" part produced via extrusion is a composite of ceramic powder and polymer binder. mdpi.com It must undergo a debinding and sintering process. Debinding can be a multi-stage process (e.g., solvent and thermal debinding) to carefully remove the binder system without causing defects like cracks or slumping. researchgate.netnih.gov The subsequent sintering at high temperatures facilitates the reaction between Al₂O₃ and TiO₂ to form aluminum titanate and densifies the part, resulting in a solid ceramic component with the desired complex geometry. nih.gov Sintering temperatures for aluminum-based feedstocks have been optimized around 620 °C in some studies, while the formation of Al₂TiO₅ from its constituent oxides typically occurs at higher temperatures, often above 1200 °C. nih.govmdpi.com

Table 2: Example of Feedstock Composition for Extrusion-Based AM

| Component | Material Type | Purpose | Reference |

|---|---|---|---|

| Aluminum Alloy Powder | Base Material | Forms the final metallic part (analogy for ceramic powder) | nih.govresearchgate.net |

| Polyethyleneglycol (PEG) | Primary Binder | Water-soluble, facilitates initial debinding | nih.govresearchgate.net |

| Cellulose Acetate Butyrate (CAB) | Backbone Binder | Provides green strength after primary binder removal | nih.govresearchgate.net |

| Stearic Acid | Surfactant/Lubricant | Improves powder-binder interaction and flow | researchgate.net |

This table shows a typical binder system used for metal extrusion, which is analogous to systems required for ceramic powders like alumina and titania.

Both binder jetting and extrusion-based methods offer powerful routes to fabricate this compound components with geometric complexity that is vital for applications in aerospace, automotive, and industrial sectors where tailored thermal and mechanical properties are required.

In Depth Crystallographic, Microstructural, and Defect Chemistry Investigations

Advanced Crystal Structure Analysis and Refinement

The crystal structure of aluminum titanium oxide is of the pseudobrookite type, belonging to the orthorhombic Cmcm space group. researchgate.net This structure is characterized by a disordered arrangement of aluminum and titanium atoms within the metal sites. researchgate.net

Pure this compound is thermodynamically unstable at room temperature and tends to decompose into its constituent oxides, alumina (B75360) (Al2O3) and titania (TiO2), within a temperature range of 800–1300 °C. ceramic-science.com This decomposition is a reversible process. ceramic-science.com The thermal instability can be mitigated by the formation of solid solutions with additives like magnesium oxide (MgO) or iron(III) oxide (Fe2O3), or through the introduction of a second phase such as mullite (B73837) or zirconia (ZrO2) at the grain boundaries. ceramic-science.comceramic-science.com

Recent studies have also explored the synthesis of aluminum titanate at temperatures significantly lower than conventional solid-state methods through nucleation-controlled crystallization from amorphous coatings. acs.orgdiva-portal.org This approach has revealed the formation of other unconventional, structurally related phases within the Al-Ti-O system, such as Al6Ti2O13 and Al16Ti5O34. acs.orgacs.org The crystallization and phase evolution are highly dependent on the Al-Ti ratio in the initial amorphous material. acs.org

The significant mismatch in thermal expansion along different crystallographic directions induces internal stresses during cooling from sintering temperatures. ceramic-science.com These stresses lead to the formation of microcracks at the grain boundaries, which contributes to the material's low mechanical strength but also its excellent thermal shock resistance. substech.comceramic-science.comadvanceseng.com The opening and closing of these microcracks during thermal cycling results in a thermal expansion hysteresis. ceramic-science.comceramics-silikaty.cz

Table 1: Anisotropic Thermal Expansion Coefficients of this compound

| Crystallographic Axis | Thermal Expansion Coefficient (×10⁻⁶/K) | Source |

| a-axis | -3.0 to -3.8 | ceramic-science.comnii.ac.jp |

| b-axis | +11.0 to +11.8 | ceramic-science.comnii.ac.jp |

| c-axis | +20.0 to +21.8 | ceramic-science.comnii.ac.jp |

This interactive table provides a summary of the anisotropic thermal expansion coefficients for this compound.

The atomistic origin of this anisotropy lies in the buckling of chevron-shaped pillars composed of metal-oxygen bonds within the crystal structure as temperature changes. nii.ac.jp This buckling leads to an expansion of tunnels within the structure along directions perpendicular to the a-axis and a corresponding contraction along the a-axis. nii.ac.jp

Microstructural Evolution and Grain Boundary Engineering

The microstructure of this compound ceramics, particularly grain size and grain boundary characteristics, plays a crucial role in determining their mechanical properties and thermal stability.

The grain size of aluminum titanate can be controlled through various strategies. Additives such as MgO and silicon dioxide (SiO2) have been shown to inhibit grain growth. scielo.br MgO is generally more effective in this regard. scielo.br The presence of a second phase, like mullite, at the grain boundaries can also effectively limit the grain growth of aluminum titanate. ceramic-science.comresearchgate.net The inhibition of grain growth is beneficial as it can lead to improved mechanical strength by reducing the extent of microcracking. ceramic-science.com

Controlling the cooling rate after sintering also influences the microstructure and the formation of microcracks at the grain boundaries. researchgate.net Furthermore, the introduction of elongated, rectangular grains through doping with agents like niobium pentoxide and lanthanum oxide can create a self-reinforcing effect, enhancing fracture toughness through mechanisms like crack deflection and bridging. advanceseng.com

Grain boundaries in polycrystalline materials are critical interfaces that can significantly influence properties. researchgate.net In aluminum titanate, the grain boundaries are often the sites of microcrack formation due to thermal expansion anisotropy. ceramic-science.comadvanceseng.com The characterization of these boundaries is essential for understanding the material's behavior. Techniques like electron backscatter diffraction (EBSD) are used to study the crystallographic orientation of grains and the nature of the grain boundaries. researchgate.net

The segregation of dopant elements and impurities to the grain boundaries is a common phenomenon that can alter the grain boundary energy and mobility. researchgate.netdierk-raabe.com In alumina, a related oxide ceramic, titanium has been observed to segregate to grain boundaries. researchgate.net The structure and chemistry of the grain boundaries can be complex, and in some cases, no amorphous intergranular film is present. researchgate.net

Defect Chemistry and Non-Stoichiometry in this compound

The properties of this compound are also influenced by its defect chemistry, which includes point defects and non-stoichiometry.

Non-stoichiometric compounds are those whose elemental composition cannot be represented by simple integer ratios, often due to vacancies or interstitial atoms in the crystal lattice. wikipedia.org In many metal oxides, non-stoichiometry is common and can significantly affect electrical and chemical properties. wikipedia.org

For this compound, studies have shown that there is a disordering of Ti and Al atoms in the two distinct metal sites within the crystal structure. researchgate.net High-temperature neutron diffraction has revealed an increasing substitution of Al for Ti atoms at higher temperatures, which is believed to be a contributing factor to the decomposition of Al2TiO5 between 900 and 1280 °C. researchgate.netacs.org

The stability of aluminum titanate is also dependent on the oxygen partial pressure. researchgate.net At its stoichiometric composition, Al2TiO5 is stable at high oxygen partial pressures where titanium exists as Ti⁴⁺. researchgate.net Under oxygen-deficient conditions, it has been suggested that Al2TiO5 can decompose into compounds containing Ti³⁺, such as Ti3O5. researchgate.netacs.org In fact, non-stoichiometric Al2TiO5 can form a solid solution with Ti3O5 as the oxygen partial pressure decreases. researchgate.net The presence of Ti³⁺ and oxygen vacancies can confirm the non-stoichiometric nature of titanium-based oxides. bohrium.com

Point Defect Formation, Migration, and Interactions

Point defects, which are imperfections localized to a single or a few atomic sites, are fundamental to the behavior of this compound. These include vacancies (missing atoms), interstitials (extra atoms in non-lattice sites), and substitutional defects (foreign atoms replacing host atoms). fiveable.me The formation of these defects is a thermodynamically driven process, with the energy required to create a specific defect known as the defect formation energy. fiveable.me

In titanium-doped α-Al₂O₃, the incorporation of titanium ions into the alumina lattice is a key factor in defect formation. scilit.com The solubility of TiO₂ in Al₂O₃ is significant, leading to the potential for a high concentration of point defects. researchgate.net Research indicates that both Ti³⁺ and Ti⁴⁺ ions can be present in the alumina lattice, with their relative concentrations influenced by the processing atmosphere (e.g., air-fired vs. hydrogen-fired). researchgate.net The conversion between these oxidation states is thought to be controlled by the diffusion and chemical reaction of point defects, particularly aluminum vacancies and holes. researchgate.net

The interaction between defects is also a critical aspect. For instance, in materials like pyrochlores, anti-Frenkel disorder, where an oxide ion moves from its regular lattice site to an interstitial site, is a dominant defect formation mechanism. nih.gov Theoretical studies suggest that electric fields can influence the formation energy of charged defect pairs. nih.gov Furthermore, interactions can occur between point defects and other microstructural features, such as grain boundaries, which can act as sinks for defects, thereby reducing their concentration in the bulk material. fiveable.me

Computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations are instrumental in calculating defect formation energies and understanding the complex interactions between defects. fiveable.me For example, first-principles calculations have been used to investigate the role of hydrogen in altering vacancy formation in alumina, revealing that hydrogen can significantly reduce the formation energies for both aluminum and oxygen vacancies. mdpi.com

Defect-Mediated Charge Transport Phenomena

The presence and movement of point defects are directly responsible for charge transport in this compound. This is particularly evident in studies of titanium-doped α-Al₂O₃, which exhibits ionic conductivity at high oxygen pressures and electronic conductivity at low oxygen pressures. scilit.com The movement of native ionic defects, such as aluminum vacancies (VAl"'), contributes to the ionic conductivity. scilit.com

In amorphous titanium dioxide (a-TiO₂), structural disorder leads to the formation of under- and overcoordinated titanium ions, which act as trap states for charge carriers. acs.org The presence of Ti³⁺ defects, which are essentially self-trapped electrons in the band gap, can extend the lifetime of charge carriers and induce electrical conductivity through a mechanism known as polaron hopping. acs.orgchalmers.se This involves electrons hopping from one Ti³⁺ ion to another. chalmers.se

Influence of Oxygen Partial Pressure on Defect Equilibria

The partial pressure of oxygen (pO₂) in the surrounding atmosphere plays a crucial role in determining the defect equilibria in this compound. researchgate.net This is because the formation and annihilation of many point defects involve the exchange of oxygen with the gas phase.

Studies on rutile (TiO₂) containing small amounts of Al₂O₃ have shown that at very low oxygen pressures, Al₂O₃ dissolves, leading to the formation of Al³⁺ ions in interstitial positions. scispace.com The weight loss of such samples, which is a measure of defect concentration, is dependent on the oxygen partial pressure. scispace.com For titanium-doped α-Al₂O₃, optical absorption measurements, which are used to determine the concentrations of Ti³⁺ and Ti⁴⁺, have been shown to be a function of pO₂. scilit.com This indicates that the equilibrium between these two oxidation states is strongly influenced by the oxygen activity. scilit.com

The stability of different oxide phases within the Al-Ti-O system is also highly dependent on the oxygen partial pressure. researchgate.netaimnet.it For example, Al₂TiO₅ is only stable at its stoichiometric composition at high pO₂. researchgate.net As the oxygen partial pressure decreases, the stability of this phase is reduced. researchgate.net This has significant implications for applications where the material is exposed to reducing conditions. researchgate.net

Phase Equilibria and Stability Diagrams in Al-Ti-O Systems

The Al-Ti-O system is characterized by the formation of several oxide phases, and understanding their stability under different conditions is critical for materials processing and application. atlas-publishing.orgresearchgate.net

Ternary Phase Diagram Construction and Experimental Validation

The relationships between the different phases in the Al-Ti-O system are graphically represented by ternary phase diagrams. The construction of these diagrams relies on both thermodynamic calculations and experimental validation. researchgate.net The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for predicting phase equilibria. aimnet.itresearchgate.netosti.gov This computational approach uses thermodynamic databases to calculate phase diagrams under various conditions of temperature, pressure, and composition. aimnet.itresearchgate.net

Experimental validation is essential to confirm the accuracy of the calculated phase diagrams. aimnet.it This often involves high-temperature equilibration of samples under controlled atmospheres, followed by quenching and analysis using techniques like X-ray diffraction (XRD) and electron probe microanalysis (EPMA). researchgate.net For example, the phase diagram of the Al-Ti-O system has been experimentally determined over a wide range of temperatures (1300°C to 1600°C) and oxygen partial pressures (10⁻¹⁶.⁶ to 10⁻⁸.⁰ atm). researchgate.net

These diagrams, often referred to as isothermal stability diagrams, are useful for understanding the relationships between condensed phases and a gas phase at a constant temperature. atlas-publishing.org They can delineate the stability regions for various oxides such as Al₂O₃, Ti₂O₃, and Al₂TiO₅. jst.go.jp

Stability under Variable Temperature and Pressure Conditions

The stability of phases within the Al-Ti-O system is highly sensitive to both temperature and pressure. nih.gov For instance, the stability of Al₂TiO₅ is known to be temperature-dependent. researchgate.net

High-temperature studies have shown that at elevated temperatures, various titanium oxides can decompose, and the oxygen can diffuse into the bulk material. researchgate.net For example, it has been reported that above 400°C, titanium oxides can decompose. researchgate.net

Pressure, particularly oxygen partial pressure, is a critical factor, as discussed previously. researchgate.net The stability of intermetallic compounds and oxides at interfaces is also a function of oxygen pressure. atlas-publishing.org Leaching studies under high-pressure and high-temperature conditions have shown that the stability and dissolution of titanium and aluminum compounds are significantly affected by these parameters. researchgate.netmdpi.com For example, increasing temperature can sometimes lead to the formation of more stable titanium compounds, reducing their solubility. mdpi.com Conversely, increasing oxygen pressure can enhance the oxidation and dissolution of metals. researchgate.netmdpi.com

Theoretical and Computational Approaches to Aluminum Titanium Oxide Behavior

First-Principles Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various material properties from the ground state electron density.

First-principles calculations are crucial for elucidating the electronic structure and the nature of chemical bonds in aluminum titanium oxide. Studies have employed methods like the discrete variational Xα molecular orbital method to investigate the electronic structures of Al2TiO5 at various temperatures. researchgate.net These calculations reveal the intricate interplay of ionic and covalent bonding within the crystal lattice.

The chemical bonding in Al2TiO5 is a mix of ionic and covalent characteristics. The bonds between the metal cations (Al³⁺ and Ti⁴⁺) and the oxygen anions (O²⁻) are predominantly ionic, arising from the significant electronegativity difference between these elements. However, a degree of covalency is also present, particularly in the Ti-O bonds, due to the hybridization of the Ti 3d and O 2p orbitals. mdpi.com Analysis of the charge density distribution and Mulliken bond populations in similar oxide systems reveals this dual nature. For instance, in the TiAl/TiO2 interface, the overlap population analysis demonstrates that O-Ti bonds can be stronger than O-Al bonds, with a significant covalent contribution to the chemical bonding. researchgate.net

The electronic band structure and density of states (DOS) provide further insight into the material's properties. While specific band structure diagrams for Al2TiO5 are not widely available in the literature, calculations on related titanates show that the valence band is typically dominated by O 2p states, while the conduction band is primarily composed of Ti 3d states. researchgate.netaps.org The calculated band gap for orthorhombic Al2TiO5 is approximately 2.94 eV, indicating its semiconducting nature.

Table 1: Calculated Electronic and Bonding Properties of a Representative Titanate Perovskite (BaTiO₃) from First-Principles Calculations

| Property | Calculated Value |

| Band Gap (DFT) | 1.71 eV |

| Band Gap (GW approximation) | 3.9 eV |

| Predominant Bonding Character | Ionic with some covalency |

Note: This data is for BaTiO₃ and is provided to illustrate the type of information obtained from DFT calculations on titanates, due to the limited availability of such detailed published data for Al₂TiO₅. aps.orgaps.org

Lattice dynamics studies, through the calculation of phonon dispersion curves, are essential for understanding the vibrational properties of a crystal, which are linked to its thermal properties and structural stability. A phonon is a quantum of vibrational energy that propagates through the crystal lattice. The phonon dispersion relation plots the phonon frequency against the wave vector throughout the Brillouin zone.

For this compound, specific ab initio phonon dispersion calculations are not readily found in the existing literature. However, the methodology for such a study would involve using density functional perturbation theory (DFPT) to compute the interatomic force constants and the dynamical matrix. researchgate.netmsu.ru The solution of the dynamical matrix yields the phonon frequencies and eigenvectors for each wave vector.

Imaginary frequencies in the phonon dispersion curves indicate lattice instabilities, which can be precursors to phase transitions. aps.orgresearchgate.net In many perovskite titanates, for example, unstable phonon modes are associated with ferroelectric distortions. aps.org Given the known thermal instability of Al2TiO5, a phonon dispersion analysis could reveal the vibrational modes that contribute to its decomposition at elevated temperatures. ceramic-science.comscm.com Studies on other complex oxides have shown that the analysis of phonon spectra and the eigenvectors of unstable transverse optical (TO) phonons can elucidate the nature of structural instabilities. aps.org

Table 2: Calculated Zone-Center Phonon Frequencies (cm⁻¹) for a Representative Wurtzite Nitride (AlN) from DFT

| Mode | Frequency (cm⁻¹) |

| E₂(low) | 250 |

| A₁(TO) | 610 |

| E₂(high) | 655 |

| E₁(TO) | 670 |

| A₁(LO) | 890 |

| E₁(LO) | 912 |

Note: This table for AlN illustrates the type of data generated from lattice dynamics calculations. Similar calculations for Al₂TiO₅ would provide valuable insights into its vibrational properties. researchgate.net

Point defects, such as vacancies, interstitials, and substitutions, are ubiquitous in crystalline materials and can significantly influence their electronic and transport properties. DFT calculations are a primary tool for determining the formation energies of these defects and the nature of the electronic states they introduce. osti.gov

The formation energy of a defect is the energy required to create that defect in a perfect crystal. It depends on the atomic chemical potentials of the constituent elements and, for charged defects, on the Fermi level. quantumatk.comuu.nl The general formula for the formation energy of a defect X in charge state q is given by:

Ef[Xq] = Etot[Xq] - Etot[bulk] - Σniμi + q(EVBM + EF) + Ecorr

where Etot[Xq] is the total energy of the supercell containing the defect, Etot[bulk] is the total energy of the perfect supercell, ni is the number of atoms of element i added to or removed from the supercell, μi is the chemical potential of element i, q is the charge of the defect, EVBM is the valence band maximum, EF is the Fermi level, and Ecorr is a correction term for finite-size effects of charged supercells. uu.nl

While specific calculations of defect formation energies in Al2TiO5 are scarce, studies on the constituent oxides, Al2O3 and TiO2, provide valuable context. In these materials, oxygen vacancies are often the most prevalent intrinsic defects under reducing conditions. These vacancies can introduce localized electronic states within the band gap, affecting the material's optical and electronic properties. mdpi.comnih.gov For instance, in strontium titanate thin films, Sr-O-O vacancy complexes have been shown to create deep localized states in the band gap. mdpi.com Similar investigations for Al2TiO5 would be crucial for understanding its behavior in various applications, especially those involving non-stoichiometric conditions.

Table 3: Calculated Formation Energies (in eV) of Neutral Point Defects in a Representative Oxide (MgO)

| Defect Type | Formation Energy (eV) |

| Oxygen Vacancy | 7.5 |

| Magnesium Vacancy | 8.2 |

| Oxygen Interstitial | -1.5 (in O-rich conditions) |

| Magnesium Interstitial | 10.0 (in Mg-rich conditions) |

Note: This data for MgO is illustrative of the outputs from defect formation energy calculations. The actual values for Al₂TiO₅ would depend on the specific defect and the chemical potentials of Al, Ti, and O.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time evolution of a system of interacting atoms. By solving Newton's equations of motion, MD can provide insights into dynamic processes such as diffusion, phase transformations, and mechanical behavior at the atomic scale.

Atomistic simulations, particularly MD, are well-suited for investigating the mechanisms and kinetics of atomic diffusion and defect migration. youtube.comnih.govresearchgate.net These processes are fundamental to understanding material transport, sintering, and high-temperature degradation. The diffusion coefficient can be calculated from the mean square displacement (MSD) of atoms over time, and its temperature dependence can be used to determine the activation energy for diffusion via an Arrhenius relationship. nih.govualberta.ca

Specific MD studies on diffusion in bulk Al2TiO5 are not widely reported. However, simulations on related systems provide a framework for how such investigations would be conducted. For example, MD simulations have been used to study the diffusion at Al2O3/AlSi12 interfaces, revealing that the self-diffusion coefficient for Al atoms in Al2O3 is higher than that for O atoms. researchgate.net In the context of Al2TiO5, MD simulations could be employed to study the diffusion of Al, Ti, and O ions, which is critical for understanding the kinetics of its formation and decomposition.

Defect migration is typically studied by tracking the movement of vacancies or interstitials over time in an MD simulation at various temperatures. dtu.dkresearchgate.net The trajectories of migrating defects can reveal the atomic jump pathways, and the activation energy for migration can be calculated. Understanding defect migration is particularly important for predicting the long-term stability and performance of materials at high temperatures.

Table 4: Activation Energies for Diffusion from MD Simulations in a Related System (Fe-Ti Interface)

| Diffusing Species | Activation Energy (kJ/mol) |

| Fe into Ti | 245.3 |

| Ti into Fe | 268.1 |

Note: This data from a Fe-Ti diffusion study illustrates the type of kinetic parameters that can be extracted from MD simulations. ualberta.ca

The thermal instability of aluminum titanate, which decomposes into its constituent oxides (Al2O3 and TiO2) in the temperature range of approximately 750°C to 1300°C, is a significant challenge for its application. ceramic-science.comscm.com MD simulations are an ideal tool to investigate the atomistic mechanisms and pathways of such phase transformations.

By simulating the Al2TiO5 crystal structure at various temperatures, MD can track the atomic rearrangements that lead to decomposition. youtube.comaluminiumtitanate.com These simulations can reveal the nucleation sites for the new phases (e.g., grain boundaries, defects) and the orientation relationships between the parent Al2TiO5 and the product Al2O3 and TiO2 phases. Furthermore, MD can be used to study the effect of stabilizing additives, such as MgO or Fe2O3, on the decomposition pathway and kinetics. ceramic-science.comusf.edu

While specific MD studies detailing the decomposition pathway of Al2TiO5 are limited, the methodology has been successfully applied to study phase transformations in a wide range of materials. For Al2TiO5, such simulations could provide critical insights into how to enhance its thermal stability, for example, by identifying dopants that increase the energy barrier for the decomposition reaction.

Table 5: Experimentally Determined Thermal Stability Range of Aluminum Titanate

| Phenomenon | Temperature Range |

| Stable | Room Temperature to ~750°C |

| Decomposition into Al₂O₃ and TiO₂ | ~750°C to ~1300°C |

| Stable | Above ~1280°C |

| Melting Point | ~1860°C |

Note: This table summarizes the experimentally observed high-temperature behavior of Al₂TiO₅, which MD simulations could help to explain at an atomistic level. scm.com

Thermodynamic Modeling and CALPHAD Approaches

Thermodynamic modeling, particularly through the CALPHAD (CALculation of PHAse Diagrams) methodology, serves as a powerful tool for understanding and predicting the behavior of the aluminum-titanium-oxygen system. researchgate.net This computational approach enables the prediction of phase equilibria and thermodynamic properties, which is crucial for the design and processing of materials containing this compound. researchgate.net By developing comprehensive thermodynamic databases, researchers can simulate phase transformations and stability under various conditions of temperature, pressure, and composition. researchgate.netnih.gov

Prediction of Phase Stability and Transformation Temperatures

The CALPHAD approach is instrumental in developing thermodynamic databases for the Ti-Al-O system by critically evaluating and optimizing experimental data. nih.gov These databases allow for the calculation of phase diagrams, which are graphical representations of the stable phases under different conditions. For the Al2O3-TiO2 system, phase diagrams indicate the existence of aluminum titanate (Al2TiO5), also known as tialite, as the primary intermediate compound. tandfonline.commdpi.com

| Transformation | Temperature (°C) | Method | Notes |

|---|---|---|---|

| Formation Temperature | > 1280 | CALPHAD/Experimental | Minimum temperature for stable Al₂TiO₅ formation. nih.gov |

| Decomposition Temperature | < 1283 | Experimental | Al₂TiO₅ decomposes into Al₂O₃ and TiO₂ below this temperature. tandfonline.com |

| Congruent Melting Point | ~1860 | CALPHAD/Experimental | Temperature at which Al₂TiO₅ melts without changing composition. nih.gov |

Solid Solution Formation and Solubility Limits Prediction

Computational thermodynamics is also employed to predict the formation of solid solutions and the extent of solubility between different oxide phases in the Al-Ti-O system. A key finding is the formation of a pseudobrookite solid solution between aluminum titanate (Al2TiO5) and titanium(III) oxide (Ti3O5). mdpi.com This indicates that these two compounds, which share the same crystal structure, can mix over a range of compositions, forming a single, homogeneous solid phase. tandfonline.commdpi.comnih.gov The CALPHAD models can describe this solid solution, including the presence of a miscibility gap, based on experimental data. mdpi.com

Furthermore, there is mutual but limited solubility between the primary oxides. researchgate.net Alumina (B75360) (in its corundum crystal structure) can dissolve a certain amount of titanium oxide, and titania (in its rutile structure) can dissolve some alumina. nih.gov The extent of this solubility is dependent on temperature and the surrounding atmosphere. For instance, the solubility of Ti2O3 in Al2O3 has been reported to be 1.0, 1.8, and 2.5 mole % at 1400°C, 1600°C, and 1700°C, respectively, when heated in a reducing hydrogen atmosphere. researchgate.net In contrast, the solid solubility limit of titanium dioxide (TiO2) in Al2O3 was found to be between 0.25 and 0.30 mole % when fired in air at 1300°C. researchgate.net These solubility limits are critical parameters in controlling the microstructure and properties of this compound-based ceramics. researchgate.net

| Solute | Solvent | Temperature (°C) | Solubility Limit (mole %) | Atmosphere |

|---|---|---|---|---|

| Ti₂O₃ | Al₂O₃ | 1400 | 1.0 | Hydrogen |

| Ti₂O₃ | Al₂O₃ | 1600 | 1.8 | Hydrogen |

| Ti₂O₃ | Al₂O₃ | 1700 | 2.5 | Hydrogen |

| TiO₂ | Al₂O₃ | 1300 | 0.25 - 0.30 | Air |

Mesoscale and Continuum Modeling

Mesoscale and continuum modeling techniques are essential for bridging the gap between atomistic simulations and macroscopic material behavior. These models simulate the evolution of microstructural features like grains, pores, and phase boundaries during material processing and under mechanical load, providing insights that are difficult to obtain through experiments alone.

Microstructure Evolution Simulations during Processing

These simulations can capture key microstructural developments, such as:

Phase Transformations : During the rapid cooling inherent in plasma spraying, the stable α-Al2O3 phase in the feedstock powder often transforms into the metastable γ-Al2O3 phase in the final coating. researchgate.net Simulations can predict the extent of this transformation based on processing parameters.

Formation of Al2TiO5 : The reaction between alumina and titania to form aluminum titanate (Al2TiO5) within the hot plasma plume and upon deposition can be modeled. icm.edu.pl The formation of this phase is highly dependent on the initial TiO2 content and processing temperature. researchgate.net

Lamellar Structure Development : Models can simulate the buildup of the characteristic lamellar (splat-like) structure of thermal spray coatings, including the formation of pores, microcracks, and boundaries between the solidified splats. icm.edu.pl The introduction of a pure aluminum phase, for example, has been shown to reduce large pores and cracks, forming a slender band structure. mdpi.com

While specific phase-field models for aluminum titanate are not widely reported, this technique has been successfully used to model grain growth and densification in other ceramic systems, such as barium titanate, and could be adapted to simulate the sintering and microstructure evolution of bulk Al2TiO5 ceramics. mdpi.com

Stress Distribution Analysis in Polycrystalline and Composite Structures

Significant residual stresses can develop in polycrystalline aluminum titanate and its composites during processing, primarily due to anisotropy and thermal mismatch. nih.govcas.cz Aluminum titanate has a highly anisotropic thermal expansion, meaning it expands and contracts differently along its various crystallographic axes. nih.gov This anisotropy, combined with the thermal expansion mismatch between Al2TiO5 and the Al2O3 matrix in composites, induces internal stresses upon cooling from sintering temperatures. nih.govcas.cz These stresses are substantial enough to cause spontaneous microcracking, which is a defining characteristic of the material. nih.gov

Finite Element Analysis (FEA) is a powerful continuum modeling technique used to analyze stress distribution in these complex microstructures. researchgate.netmdpi.com By creating a computational model of the material's microstructure, FEA can predict:

Phase-Specific Residual Stresses : Studies combining experimental measurements with modeling have shown that the mean residual stresses in Al2TiO5 particulates within an Al2O3 matrix are tensile, while the surrounding alumina matrix experiences compressive stress. nih.gov

Stress Concentrations : FEA can identify localized stress concentrations at the scale of individual grains or at the interface between different phases. nih.gov These stress concentrations are critical as they can be the initiation sites for cracks and ultimately govern the material's failure. nih.gov

By simulating the stress fields, continuum models help in the design of Al2O3-Al2TiO5 composites and layered structures with optimized mechanical properties, where residual stresses are engineered to enhance toughness and flaw tolerance. nih.govresearchgate.net

Engineering of Aluminum Titanium Oxide for Advanced Functional Systems

Integration in High-Temperature Structural Composites

The unique properties of aluminum titanate make it a prime candidate for reinforcing high-temperature structural composites, particularly in the aerospace and automotive industries. frontiersin.org Its integration addresses the need for materials that can withstand extreme thermal and mechanical loads.

Matrix-Reinforcement Interfacial Design and Load Transfer Mechanisms

The performance of aluminum titanium oxide composites is critically dependent on the interface between the Al₂TiO₅ reinforcement and the surrounding matrix. Effective load transfer from the matrix to the reinforcement is essential for achieving desired mechanical properties. mdpi.com The strengthening mechanisms in these composites involve the direct transfer of applied load from the softer matrix to the stiffer Al₂TiO₅ reinforcement across the interface. mdpi.comnimte.ac.cn

The nature of the bond can be mechanical, chemical, or a combination of both. samaterials.comasbindustries.com Mechanical interlocking occurs when the matrix material physically grips the irregular surface of the reinforcement particles. doi.org Chemical bonding involves the formation of new chemical phases at the interface, which can significantly enhance adhesion. icm.edu.pl For instance, in aluminum matrix composites, the formation of intermetallic compounds at the interface can improve wettability and bonding, thereby enhancing load transfer. nimte.ac.cn

Mechanisms of Enhanced Structural Integrity at Elevated Temperatures

Aluminum titanate's remarkable stability at high temperatures is attributed to several key mechanisms. Its most notable property is its excellent thermal shock resistance, which stems from a very low and anisotropic coefficient of thermal expansion (CTE). nih.govnasa.govresearchgate.net The thermal expansion is positive along two crystal axes and negative along the third, resulting in a near-zero bulk thermal expansion. nasa.gov This anisotropy, however, induces internal microcracks in the sintered material. nasa.govmdpi.com

While these microcracks can lower the material's inherent strength, they are also responsible for its high thermal shock resistance, as they absorb and dissipate the energy from rapid temperature changes, preventing catastrophic failure. nih.govdoi.org Furthermore, these microcracks can deflect and bridge larger propagating cracks, which is a significant toughening mechanism. researchgate.netfraunhofer.de

The addition of stabilizing oxides like magnesium oxide (MgO) or silicon dioxide (SiO₂) can mitigate the strength degradation caused by microcracking and prevent the decomposition of Al₂TiO₅ at intermediate temperatures (between 750°C and 1280°C). nasa.govpolymerinnovationblog.com These additives can form solid solutions, reducing the formation of microcracks and enhancing the material's stability and strength. fraunhofer.de In composites, the residual stresses that develop between the aluminum titanate and the matrix due to thermal expansion mismatch upon cooling also contribute to toughening mechanisms like crack deflection and bridging. researchgate.net

Catalytic Activity and Surface Engineering

The surface properties of this compound can be engineered for catalytic applications. Its ability to act as a stable support for active catalytic species is of significant interest in various chemical processes.

Surface Defect Sites and Adsorption Phenomena

The catalytic activity of a material is often linked to the presence of surface defects, such as vacancies and unsaturated coordination sites, which can act as active centers for adsorption and reaction. mdpi.com In titanate-based materials, surface defects can increase surface energy and hydrophilicity, which can enhance the adsorption of reactant molecules. asbindustries.comaip.org For instance, CO adsorption at low temperatures on titania-based catalysts is believed to require defect sites. napier.ac.uk

The introduction of dopants or the creation of nanostructures can be used to engineer the number and type of surface defects. Nitrogen-doping of aluminum titanate, for example, can create crystalline defects, such as oxygen vacancies and Ti-N bonds, which alter the material's electronic band structure and enhance its photocatalytic activity. samaterials.com Similarly, the intercalation of metal ions into titanate nanostructures can introduce localized defect states, creating additional active sites for adsorption. asbindustries.com The adsorption of molecules onto the aluminum titanate surface is the initial step in a heterogeneous catalytic reaction, where the surface provides sites for reactant molecules to attach, interact, and transform into products. mdpi.com

Support for Heterogeneous Catalysis (e.g., Oxidation, Reduction Reactions)

This compound is a promising support material for heterogeneous catalysts due to its high thermal stability and large surface area. researchgate.netresearchgate.net In heterogeneous catalysis, the support material disperses and stabilizes the active catalytic particles (often metals or metal oxides), preventing their agglomeration and maximizing the active surface area available for reaction. mdpi.com

Aluminum-doped or aluminum-titanium oxide composite supports have shown enhanced performance in several catalytic reactions. For example, copper catalysts supported on aluminum-doped titania exhibit a broader temperature window for the selective catalytic reduction (SCR) of nitrogen oxides (NOx). The addition of aluminum increases the specific surface area and improves the dispersion of the active copper phase. Similarly, vanadium oxide supported on aluminum-modified titania nanotubes showed superior activity in the oxidative dehydrogenation of propane. researchgate.net Palladium catalysts supported on a titania-alumina composite have demonstrated significantly higher activity for deoxidation reactions compared to catalysts on pure alumina (B75360) or titania supports. doi.org These examples highlight the synergistic effects that can be achieved by combining aluminum and titanium oxides as catalyst supports, leading to improved activity, selectivity, and stability in important industrial reactions. fraunhofer.de

Coating Applications for Environmental Protection and Self-Healing

Coatings made from this compound and related composites are used to protect materials from harsh environmental conditions, such as high temperatures and corrosion. nih.govnasa.gov Advanced functionalities, such as self-healing, are also being explored.

Deposition Techniques and Coating Adhesion Mechanisms

A variety of techniques are employed to deposit this compound coatings, each offering distinct advantages in terms of coating quality, thickness control, and substrate compatibility. Common methods include:

Thermal Spraying: This technique, including plasma spraying, is used to create thick, durable coatings for wear resistance, corrosion protection, and thermal insulation. nih.gov

Sol-Gel Process: This wet-chemical technique allows for the synthesis of coatings with high purity and homogeneity at relatively low temperatures. It has been used to develop ultrathin protective coatings on titanium-aluminum alloys. doi.org

Atomic Layer Deposition (ALD): ALD provides precise, atomic-level control over film thickness and composition, enabling the deposition of uniform and conformal coatings on complex topographies at low temperatures. fraunhofer.deresearchgate.net

Sputtering and Chemical Vapor Deposition (CVD): These are vapor-phase deposition techniques used to produce thin films of aluminum titanate for various applications. researchgate.net

The adhesion of the coating to the substrate is critical for its performance and durability. Adhesion is governed by several mechanisms:

Mechanical Interlocking: This occurs when the coating material flows into the pores and irregularities of a roughened substrate surface, creating a strong mechanical bond. samaterials.comasbindustries.com

Chemical Bonding: The formation of chemical bonds (e.g., covalent or metallic) across the interface between the coating and the substrate leads to strong adhesion. samaterials.com Adhesion promoters, such as organofunctional silanes, titanates, or zirconates, can be used to form a chemical bridge between the substrate and the coating. napier.ac.uk

Heteroepitaxy: In some cases, local heteroepitaxial growth can occur, where the crystal lattice of the coating aligns with the crystal lattice of the substrate, resulting in a very strong, coherent interface. This has been observed in aluminum coatings on ceramic substrates. polymerinnovationblog.com

The development of self-healing coatings is an emerging area of research. aip.org These coatings are designed to autonomously repair damage. One approach involves embedding microcapsules containing a healing agent into the coating matrix. When a crack forms, the capsules rupture, releasing the agent to fill the crack and restore the protective barrier. aip.org Another intrinsic approach uses reversible chemical bonds within the coating material that can reform after being broken. aip.org For metallic substrates like aluminum alloys, self-healing can be achieved by incorporating corrosion inhibitors that are released upon damage to passivate the exposed metal surface. frontiersin.org

Resistance Mechanisms to High-Temperature Oxidation and Corrosive Environments

This compound, specifically in the form of aluminum titanate (Al₂TiO₅), demonstrates robust resistance to high-temperature oxidation and corrosive environments, making it a prime candidate for applications in severe thermal and chemical conditions. sceramic.comresearchgate.net Its stability and performance are rooted in its fundamental material properties and microstructure.

The primary mechanism for its high-temperature resistance is its exceptional thermal stability and high melting point of approximately 1860°C. techceramic-m.comresearchgate.net Unlike many metals and alloys, aluminum titanate does not readily form a progressively growing, non-protective oxide scale. The material itself is an oxide ceramic, composed of aluminum oxide (Al₂O₃) and titanium oxide (TiO₂), and is inherently stable in oxidizing atmospheres up to its decomposition temperature, which is noted to be between 750°C and 1300°C. techceramic-m.comresearchgate.net Below this range, it maintains its structural integrity without significant weight gain or degradation from oxidation.

The resistance to corrosive environments, including acids, alkalis, and molten metals, is another key feature. techceramic-m.compreciseceramic.com This resistance stems from its chemical inertness and poor wettability by many molten metals, particularly molten aluminum. techceramic-m.comsamaterials.com The strong ionic and covalent bonds within the aluminum titanate crystal structure make it less susceptible to chemical attack compared to metallic materials. preciseceramic.com This property is critical in applications such as foundry technology and metallurgical melting, where direct contact with aggressive molten substances is common. samaterials.com

The material's inherent porosity, which contributes to its excellent thermal shock resistance, can be a double-edged sword in corrosive environments. While open porosity can potentially allow ingress of corrosive agents, the material's chemical stability often mitigates aggressive degradation. preciseceramic.com Research into composites, such as reinforcing aluminum alloys with Al₂TiO₅, has shown that the presence of the ceramic phase can significantly improve the corrosion resistance of the base metal. For instance, an aluminum alloy composite with 2 wt% Al₂TiO₅ exhibited a lower corrosion rate compared to the unreinforced alloy. tandfonline.com

| Property | Observation | Reference |

| Chemical Stability | Excellent resistance to acids, alkalis, and molten metals. | techceramic-m.com |

| High-Temperature Stability | Stable in oxidizing atmospheres up to its decomposition temperature (750°C - 1300°C). | researchgate.net |

| Molten Metal Interaction | Exhibits poor wettability with molten aluminum, preventing adhesion and corrosion. | techceramic-m.comsamaterials.com |

| Composite Performance | Addition of 2 wt% Al₂TiO₅ to an aluminum alloy joint reduced the corrosion rate to 0.44 mpy. | tandfonline.com |

Development of Novel Sensor Architectures

The unique electrical and optical properties of this compound are being harnessed for the development of innovative sensor technologies. Its potential lies in its semiconductor nature and its compatibility with various transducer fabrication techniques.

Chemiresistive Sensing Principles and Material Design

Chemiresistive sensors operate based on the principle that the electrical resistance of a material changes upon interaction with target gas molecules. researchgate.netmdpi.com For semiconductor metal oxides like titanium dioxide (a component of Al₂TiO₅), the sensing mechanism involves the adsorption and desorption of gas molecules on the material's surface. researchgate.netmdpi.com In an n-type semiconductor, oxidizing gases typically increase resistance by trapping electrons, while reducing gases decrease resistance by donating electrons. researchgate.net